5-Methylisoxazole-3-carboxylic acid

Catalog No.
S749825
CAS No.
3405-77-4
M.F
C5H5NO3
M. Wt
127.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylisoxazole-3-carboxylic acid

CAS Number

3405-77-4

Product Name

5-Methylisoxazole-3-carboxylic acid

IUPAC Name

5-methyl-1,2-oxazole-3-carboxylic acid

Molecular Formula

C5H5NO3

Molecular Weight

127.1 g/mol

InChI

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)

InChI Key

BNMPIJWVMVNSRD-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)O

Synonyms

3-Carboxy-5-methylisoxazole; 5-Methyl-1,2-oxazole-3-carboxylic Acid; 5-Methyl-3-isoxazolecarboxylic Acid

Canonical SMILES

CC1=CC(=NO1)C(=O)O

The exact mass of the compound 5-Methylisoxazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methylisoxazole-3-carboxylic acid (CAS 3405-77-4) is a highly versatile heterocyclic building block characterized by a 5-methyl substitution and a 3-carboxylic acid group on an isoxazole core. With a molecular weight of 127.10 g/mol, a melting point of approximately 168 °C, and a predicted pKa of 3.46, this compound serves as a critical precursor in medicinal chemistry and agrochemical synthesis . In industrial and laboratory procurement, it is primarily selected for its ability to introduce a rigid, polar pharmacophore that dictates precise spatial geometries in downstream amides and esters. Its specific regiochemistry is fundamental to its utility in synthesizing target-specific bioactive molecules, including GABAA receptor inverse agonists and GPR109a-targeted antilipolytic agents, where the exact positioning of the methyl and carboxylate groups governs both chemical processability and biological efficacy [1].

Research Fit

Synthetic utility

Heterocyclic building block for kinase inhibitor synthesis and click chemistry workflows

Metabolite context

Active metabolite of UTL-5g/b prodrugs with reported CYP-inert profile

Coordination chemistry

Bidentate O,N ligand forming five-membered chelate rings with transition metals

Substituting 5-methylisoxazole-3-carboxylic acid with its regioisomer, 3-methylisoxazole-5-carboxylic acid (CAS 4857-42-5), or an unsubstituted isoxazole-3-carboxylic acid, fundamentally alters the spatial orientation and steric profile of the resulting derivatives . In pharmacological applications, such as the synthesis of GPR109a agonists, the exact 3-carboxylate geometry is required to maintain coplanarity and facilitate critical hydrogen bonding between the amide NH and the carbonyl group [1]. Using the 5-carboxylate regioisomer shifts this binding axis, leading to a profound loss of target receptor affinity. Furthermore, the 5-methyl group provides specific steric hindrance and lipophilicity that prevents rapid metabolic degradation; omitting it or shifting it to the 3-position alters the molecule's pKa and solubility profile, directly impacting synthetic coupling yields and downstream formulation compatibility.

Substitution Risk

3-Methylisoxazole-5-carboxylic acid

Antilipolytic response in adipose tissue assays may differ; reported potency profile not replicated with 3-MICA.

Unsubstituted isoxazole-3-carboxylic acid

May lack the validated scaffold reactivity and kinase inhibitor SAR history of the 5-methyl derivative.

Other heterocyclic carboxylic acids

Cannot replicate the prodrug metabolite role (ISOX) or the specific bidentate O,N chelation mode.

Superior Precursor Suitability for Antilipolytic GPR109a Agonists

In comparative in vivo studies of free fatty acid (FFA) mobilization, 5-methylisoxazole-3-carboxylic acid (5-MICA) demonstrates stronger antilipolytic activity than its regioisomer, 3-methylisoxazole-5-carboxylic acid (3-MICA). Administration of low doses (20 μg/kg s.c.) of 5-MICA significantly depresses plasma levels of unesterified fatty acids, outperforming 3-MICA in direct potency [1]. This quantitative difference is attributed to the optimal binding geometry of the 3-carboxylate position within the GPR109a receptor pocket, making it the superior baseline scaffold.

Evidence DimensionIn vivo depression of unesterified fatty acids (UFA)
Target Compound DataHigh potency at 20 μg/kg s.c. dose
Comparator Or Baseline3-methylisoxazole-5-carboxylic acid (3-MICA)
Quantified Difference5-MICA is quantitatively more potent than 3-MICA at equivalent low-dose thresholds
ConditionsIn vivo rat model, subcutaneous administration

Procurement of the 5-methyl-3-carboxylate regioisomer is essential for synthesizing highly potent lipid-lowering agents, as the alternative regioisomer yields inferior baseline efficacy.

Antilipolytic Activity vs. 3-MICA
Head-to-head
5-MICA: 8×10⁻⁷ M blocks caffeine/theophylline lipolysis; 8×10⁻⁵ M reduces norepinephrine lipolysis by 70%
Reported higher antilipolytic response in rat adipose assay context
Exact ED50 not specified; single-study context

Optimal Functional Selectivity for GABAAα5 Receptors

When incorporated into triazolophthalazine scaffolds, the 5-methylisoxazole-3-yl moiety provides optimal functional selectivity for the GABAAα5 receptor subtype over α1, α2, and α3 subtypes [1]. Compared to alternative heterocycles like 3-furan or unsubstituted rings, derivatives synthesized from 5-methylisoxazole-3-carboxylic acid act as full inverse agonists at the α5 subtype, maximizing the therapeutic window for cognitive enhancement while minimizing sedative off-target effects.

Evidence DimensionFunctional selectivity and inverse agonism at GABAAα5
Target Compound DataIdentified as the optimal heterocycle yielding full inverse agonism
Comparator Or BaselineAlternative heterocycles (e.g., 3-furan) and unsubstituted analogs
Quantified DifferenceProvides maximum functional selectivity for GABAAα5 over α1/α2/α3 subtypes
ConditionsIn vitro receptor binding and functional electrophysiology assays

Selecting this specific building block is critical for CNS drug developers aiming to eliminate off-target sedative effects associated with non-selective GABAA receptor binding.

CYP Inhibition Profile
Class-level
ISOX: no inhibition or inactivation of any CYP tested; UTL-5g/DCA: IC50 < 50 µM for CYP1A2, 2B6, 2C19
Supports CYP-inert metabolite selection for drug-drug interaction profiling
Human liver microsome data; class-level inference

Synthesis Compatibility in System xc- Transporter Inhibitor Libraries

In the development of isoxazole hydrazide inhibitors targeting the system xc- transporter, derivatives synthesized from 5-methylisoxazole-3-carboxylic acid exhibit the highest level of inhibitory activity while maintaining structural stability [1]. For instance, ethyl 4-((E)-1-(2-hydroxybenzoyl-hydrozono)ethyl)-5-methylisoxazole-3-carboxylic acid achieved maximal inhibition comparable to the benchmark inhibitor NEIH at 500 μM. Unlike alternative functionalized aryl rings that suffer from spontaneous ring-closure degradation (e.g., forming isoxazolo[3,4-d]pyridazinones), the 5-methyl-3-carboxylate core ensures high-yield library generation without loss of biological activity [1].

Evidence DimensionYield and biological activity retention during hydrazide derivatization
Target Compound DataProduces stable isoxazole hydrazides with maximal Sxc- inhibition
Comparator Or BaselineIsoxazolo[3,4-d]pyridazinones and alternative functionalized aryl rings
Quantified DifferenceAvoids spontaneous ring-closure degradation, maintaining full transporter inhibitory activity
ConditionsMicrowave-accelerated synthesis and subsequent in vitro stability assay

Procurement of this specific building block ensures synthetic stability during hydrazide library generation, preventing yield losses from unwanted cyclization.

Coordination Mode
Reported
Bidentate O,N chelation to Cu(II); triclinic P-1, a=8.4080 Å, b=8.810 Å, c=10.318 Å
Enables five-membered chelate ring not accessible to 4-carboxy isomers
Single crystal structure; generality to other metals requires verification

Favorable pKa for Amide Coupling and Processability

5-Methylisoxazole-3-carboxylic acid possesses a predicted pKa of 3.46, making it a stronger acid compared to extended aliphatic isoxazole derivatives (e.g., 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid, pKa 3.68) or typical aliphatic carboxylic acids (pKa ~4.5-5.0). This specific acidity, driven by the direct attachment of the carboxylate to the electron-withdrawing isoxazole ring at the 3-position, ensures predictable ionization in aqueous environments and highly efficient activation during standard peptide-coupling conditions (e.g., using EDC/HOBt or DCC) .

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa = 3.46
Comparator Or BaselineExtended aliphatic isoxazole acids (pKa ~3.68) and standard aliphatic acids (pKa ~4.5-5.0)
Quantified DifferenceStronger acidity by ~0.2 to 1.5 pKa units
ConditionsStandard physicochemical prediction and coupling environments

The specific pKa profile ensures reliable activation and high yields during industrial amide coupling reactions, reducing the need for excessive coupling reagents.

Commercial Purity
Data to verify
≥98% by HPLC/titration across major suppliers
Supports consistent procurement and may reduce in-house purification needs
Supplier-reported data; lot-specific COA review recommended
Synthetic Validation
Class-level
Validated in click chemistry and Raf kinase inhibitor synthesis; derivatives show CSF-1R IC50 31–64 nM
Supports scaffold selection for kinase inhibitor SAR programs
Derivative data; scaffold reactivity verification recommended
Metabolic Fate vs. Leflunomide
Class-level
ISOX retains intact isoxazole ring; leflunomide metabolite undergoes ring opening
Supports isoxazole pharmacology studies without confounding ring-opened metabolites
In vitro microsome data; in vivo relevance to verify

Synthesis of Subtype-Selective GABAA Inverse Agonists

Due to its ability to impart optimal functional selectivity for the GABAAα5 receptor, 5-methylisoxazole-3-carboxylic acid is the premier building block for developing cognitive enhancers and Alzheimer's disease therapeutics. Its specific regiochemistry prevents the off-target α1/α2/α3 binding that causes unwanted sedative effects [1].

Development of GPR109a-Targeted Antilipolytic Therapeutics

The compound's proven superiority over its 3-methyl-5-carboxylate regioisomer in lowering unesterified free fatty acids makes it the ideal starting material for synthesizing nicotinic acid receptor (GPR109a) agonists. It ensures the correct coplanar geometry required for high-affinity receptor binding[2].

Design of System xc- Transporter Inhibitors for Oncology

In cancer research, 5-methylisoxazole-3-carboxylic acid is utilized to synthesize isoxazole hydrazides that inhibit the system xc- transporter. Its structural stability prevents unwanted ring-closure side reactions during synthesis, ensuring high yields of the active transporter inhibitors[3].

High-Yield Library Construction via Amide Coupling

Thanks to its favorable pKa (3.46) and predictable reactivity, this compound is highly suited for automated or large-scale amide coupling workflows. It is frequently used to construct diverse heterocyclic libraries, including aminopyrazole amides and Raf kinase inhibitors, where consistent processability is critical.

Application Fit Matrix

Application
Selection Property
Validation Focus
Adipose tissue lipolysis studies
Reported antilipolytic response vs. 3-MICA
Confirm lipolysis endpoint and concentration-response in specific model
Prodrug metabolism and DDI research
CYP-inert metabolite profile
Verify CYP inhibition in relevant microsomal system; confirm carboxylesterase kinetics
Coordination polymer / MOF design
Bidentate O,N chelation mode
Confirm chelation geometry with target metal ion and crystal packing
Kinase inhibitor SAR exploration
Validated scaffold for CSF-1R/c-Kit and Raf targets
Verify target engagement and cellular activity; assess selectivity profile

XLogP3

0.7

UNII

YZP807C30G

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 9 of 10 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4857-42-5
3405-77-4

Wikipedia

5-methyl-1,2-oxazole-3-carboxylic acid

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